Cas no 205527-00-0 (5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside)

205527-00-0 structure
Nombre del producto:5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside
5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside Propiedades químicas y físicas
Nombre e identificación
-
- 6-Hydroxykaempferol 3-beta-rutinoside
- 5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside
- 5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside
- 4',5,6,7-Tetrahydroxyflavonol 3-rutinoside
- Q27134753
- 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-
- 205527-00-0
- E87176
- CS-0140288
- CHEBI:66215
- FS-7273
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- HY-N8191
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- CHEMBL449793
- AKOS040760237
- 3-[[6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 6-Hydroxykaempferol 3-rutinoside
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one
- DA-70308
-
- Renchi: 1S/C27H30O16/c1-8-15(30)20(35)22(37)26(40-8)39-7-13-17(32)21(36)23(38)27(42-13)43-25-19(34)14-12(6-11(29)16(31)18(14)33)41-24(25)9-2-4-10(28)5-3-9/h2-6,8,13,15,17,20-23,26-33,35-38H,7H2,1H3/t8-,13+,15-,17+,20+,21-,22+,23+,26+,27-/m0/s1
- Clave inchi: QYRJNVCANQPMCH-QGAVNTNWSA-N
- Sonrisas: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O)O)O)OC1C(C2C(=C(C(=CC=2OC=1C1C=CC(=CC=1)O)O)O)O)=O
Atributos calculados
- Calidad precisa: 610.15338487 g/mol
- Masa isotópica única: 610.15338487 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 10
- Recuento de receptores de enlace de hidrógeno: 16
- Recuento de átomos pesados: 43
- Cuenta de enlace giratorio: 6
- Complejidad: 1020
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 10
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -1.3
- Peso molecular: 610.5
- Superficie del Polo topológico: 266
5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1311-5 mg |
6-Hydroxykaempferol 3-beta-rutinoside |
205527-00-0 | 5mg |
¥4179.00 | 2022-04-26 | ||
Cooke Chemical | M3627757-5mg |
6-Hydroxykaempferol3-β-rutinoside |
205527-00-0 | ≥98% | 5mg |
RMB 2400.00 | 2025-02-21 | |
TargetMol Chemicals | TN1311-10mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 98% | 10mg |
¥ 4280 | 2023-09-15 | |
TargetMol Chemicals | TN1311-1mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 1mg |
¥ 1300 | 2024-07-24 | ||
TargetMol Chemicals | TN1311-1 mL * 10 mM (in DMSO) |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
TargetMol Chemicals | TN1311-10 mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 98% | 10mg |
¥ 4,280 | 2023-07-11 | |
TargetMol Chemicals | TN1311-1mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 1mg |
¥ 1300 | 2024-07-20 |
5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside Literatura relevante
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
205527-00-0 (5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside) Productos relacionados
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:205527-00-0)6-Hydroxykaempferol 3-β-rutinoside

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe